Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate
Description
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate (CAS: 1049131-11-4) is an ethyl ester derivative featuring a valeric acid backbone substituted with a 4-(2-methoxyethoxy)phenyl ketone group. This compound is primarily utilized in pharmaceutical and organic synthesis as a key intermediate. Its structure includes a 2-methoxyethoxy side chain, which enhances solubility and modulates electronic properties compared to simpler phenyl-substituted esters .
Properties
IUPAC Name |
ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-20-16(18)6-4-5-15(17)13-7-9-14(10-8-13)21-12-11-19-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOQNNGILKFDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic environment to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group in the target compound improves water solubility (logP ~2.1) compared to methyl- or chloro-substituted analogues (logP ~2.8–3.5) .
- Thermal Stability : Methoxyethoxy-substituted derivatives exhibit lower melting points (e.g., 119–121°C for related compounds) due to reduced crystallinity, unlike rigid dimethoxy-substituted analogues .
Biological Activity
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which features an ethyl ester group, a phenyl ring with a methoxyethoxy substituent, and an oxovalerate moiety. The molecular formula is , and its molecular weight is approximately 280.32 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 280.32 g/mol |
| Functional Groups | Ester, Ether, Ketone |
The biological activity of compounds like this compound may involve the modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could interact with specific receptors, influencing pain perception and inflammatory responses.
Study on Related Compounds
Research has shown that compounds with similar structural motifs often exhibit significant biological activities. For example:
- Study on Methoxy-substituted Phenols : A study investigated the anti-inflammatory properties of methoxy-substituted phenols, revealing that these compounds could effectively reduce inflammation markers in vitro and in vivo models.
- Analgesic Activity Assessment : Another study evaluated the analgesic effects of phenolic compounds, demonstrating that certain derivatives could significantly alleviate pain in animal models.
Comparative Analysis
A comparative analysis of structurally related compounds provides insights into the potential efficacy of this compound:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Ethyl 4-methoxybenzoate | Anti-inflammatory | |
| Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | Analgesic | |
| Ethyl 2-(4-methoxyphenyl)-2-oxopropanoate | Antioxidant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
